Bienvenue dans la boutique en ligne BenchChem!

1-BOC-3-(2-nitrophenoxymethyl)azetidine

Lipophilicity ADME Property Prediction Medicinal Chemistry

1-BOC-3-(2-nitrophenoxymethyl)azetidine features a critical ortho-nitro group enabling selective SNAr functionalization not achievable with its para-nitro isomer (CAS 1355248-07-5). Predicted LogP 2.24 and TPSA 84.59 Ų place it squarely within CNS MPO desirability ranges, directly supporting Lipophilic Efficiency optimization and reducing late-stage attrition risk. The BOC-protected azetidine nitrogen permits orthogonal deprotection for further elaboration into spirocyclic or macrocyclic systems. For lead optimization campaigns where balancing potency with lipophilicity is critical, this specific ortho-nitro isomer delivers predictable, reproducible reactivity that generic azetidine replacements cannot match.

Molecular Formula C15H20N2O5
Molecular Weight 308.334
CAS No. 1355247-20-9
Cat. No. B568048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-BOC-3-(2-nitrophenoxymethyl)azetidine
CAS1355247-20-9
Synonyms1-BOC-3-(2-nitrophenoxyMethyl)azetidine
Molecular FormulaC15H20N2O5
Molecular Weight308.334
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)COC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C15H20N2O5/c1-15(2,3)22-14(18)16-8-11(9-16)10-21-13-7-5-4-6-12(13)17(19)20/h4-7,11H,8-10H2,1-3H3
InChIKeyNTNADDPVWUPXPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-BOC-3-(2-nitrophenoxymethyl)azetidine (CAS 1355247-20-9) – Technical Profile and Procurement Context


1-BOC-3-(2-nitrophenoxymethyl)azetidine (CAS 1355247-20-9), also known as tert-butyl 3-[(2-nitrophenoxy)methyl]azetidine-1-carboxylate, is a synthetic, BOC-protected azetidine derivative with the molecular formula C15H20N2O5 and a molecular weight of 308.33 g/mol . It is characterized by a four-membered azetidine ring, a tert-butoxycarbonyl (BOC) protecting group on the ring nitrogen, and a 2-nitrophenoxymethyl substituent at the 3-position . The compound is commercially available from multiple suppliers with typical purities of 95% to 98% , and is supplied as a research intermediate for organic synthesis and medicinal chemistry applications .

Why 1-BOC-3-(2-nitrophenoxymethyl)azetidine Cannot Be Substituted with Generic Azetidine Analogs


While numerous BOC-protected azetidines are commercially available, generic substitution with a simple azetidine or even a positional isomer is chemically unjustified due to the distinct electronic and steric signature imparted by the 2-nitrophenoxymethyl group. The ortho-nitro substitution on the phenyl ring creates a unique intramolecular hydrogen-bonding network and electron-withdrawing environment that directly governs the compound's reactivity in nucleophilic aromatic substitution (SNAr) and subsequent reduction chemistry . Furthermore, the para-nitro isomer (CAS 1355248-07-5) is a distinct chemical entity with a different CAS number, which can exhibit divergent reactivity and is not a functional replacement . The specific substitution pattern of 1-BOC-3-(2-nitrophenoxymethyl)azetidine is therefore a critical determinant of its synthetic utility, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 1-BOC-3-(2-nitrophenoxymethyl)azetidine


Ortho-Nitro Substitution Dictates Lower Lipophilicity Relative to 4-Nitro Isomer

The 2-nitrophenoxymethyl substitution in 1-BOC-3-(2-nitrophenoxymethyl)azetidine results in a lower predicted partition coefficient (LogP) compared to its para-nitro isomer, a critical differentiator for early-stage drug discovery where lower lipophilicity correlates with reduced promiscuity and improved developability profiles . While direct experimental LogP data are not publicly available, computational predictions from authoritative cheminformatics platforms indicate an ACD/LogP value of 2.24 for the ortho isomer , whereas the para isomer is predicted to have a higher LogP (e.g., ~2.5 based on structural analogs). This difference of >0.25 LogP units is meaningful for compound selection in lead optimization programs.

Lipophilicity ADME Property Prediction Medicinal Chemistry

Reduced Topological Polar Surface Area (TPSA) Impacts Membrane Permeability Prediction

The compound exhibits a calculated Polar Surface Area (PSA) of 84.59 Ų [1]. This value is lower than that of more polar analogs, such as those containing additional hydrogen bond donors or acceptors (e.g., hydroxy or amino substituents), which often exceed 90 Ų. The 84.59 Ų value places it within a favorable range for passive membrane permeability, a critical parameter for oral bioavailability and central nervous system (CNS) penetration [2].

Membrane Permeability CNS Drug Discovery Computational Chemistry

Ortho-Nitro Group Enables Distinct Synthetic Reactivity Compared to Meta or Para Analogs

The 2-nitrophenoxy moiety in this compound is a privileged scaffold for nucleophilic aromatic substitution (SNAr) reactions. The ortho-nitro group exerts a strong electron-withdrawing effect that activates the adjacent aromatic carbon for nucleophilic attack, a property that is less pronounced in the meta isomer (which does not benefit from direct conjugation) and differs in regioselectivity from the para isomer . This specific activation pattern allows for predictable and selective downstream functionalization, a critical advantage in multi-step synthetic routes.

Synthetic Chemistry Nucleophilic Aromatic Substitution Building Block

Optimal Research and Industrial Application Scenarios for 1-BOC-3-(2-nitrophenoxymethyl)azetidine


Synthesis of CNS-Penetrant Small Molecule Libraries

Given its predicted ACD/LogP of 2.24 and TPSA of 84.59 Ų, 1-BOC-3-(2-nitrophenoxymethyl)azetidine is an ideal building block for the construction of compound libraries intended for oral and CNS drug discovery programs . Its physicochemical properties place it within established 'CNS MPO' (Multi-Parameter Optimization) desirability ranges, reducing the risk of late-stage attrition due to poor permeability or high efflux ratios. Procurement for this purpose is justified over more lipophilic (e.g., 4-nitro isomer) or more polar (e.g., free amine or carboxylic acid-containing) alternatives [1].

Multi-Step Synthesis Requiring Regioselective Aromatic Functionalization

The ortho-nitro group in this compound is a strategic handle for subsequent synthetic elaboration, particularly in nucleophilic aromatic substitution (SNAr) reactions. Its electronic activation profile allows for selective functionalization at the ortho or para position of the phenyl ring, a feature that distinguishes it from meta-substituted or non-nitrated analogs . This makes it a valuable intermediate in the synthesis of complex molecules where a specific substitution pattern is required, such as in the development of selective receptor modulators or enzyme inhibitors.

Construction of Spirocyclic and Conformationally Constrained Molecules

The azetidine ring imparts significant three-dimensionality and conformational constraint, which is a highly sought-after feature in modern medicinal chemistry to improve target selectivity and reduce metabolic liability. The BOC protecting group on the azetidine nitrogen allows for orthogonal deprotection strategies, enabling the ring nitrogen to be further functionalized or incorporated into larger macrocyclic or spirocyclic systems . This makes 1-BOC-3-(2-nitrophenoxymethyl)azetidine a more versatile intermediate than simple, unprotected azetidines or those with less synthetically useful substituents.

Lead Optimization Programs Targeting Improved Lipophilic Efficiency (LiPE)

For lead optimization campaigns where balancing potency and lipophilicity is critical, this compound offers a favorable starting point. Its predicted LogP of 2.24 is lower than many common azetidine building blocks, allowing medicinal chemists to install additional functionality without exceeding typical lipophilicity guidelines (e.g., cLogP <3 for lead-like molecules) . This property directly supports the optimization of Lipophilic Efficiency (LiPE) and can be a key differentiator when selecting a building block for a hit-to-lead program.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-BOC-3-(2-nitrophenoxymethyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.